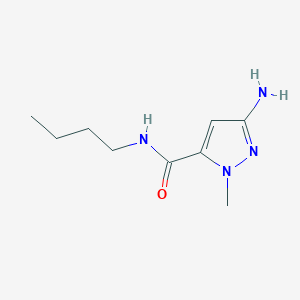

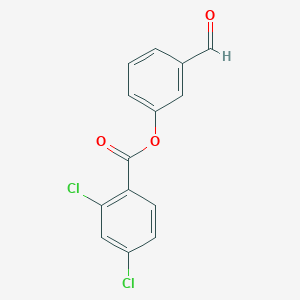

![molecular formula C9H15NO2 B2471265 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one CAS No. 1782480-53-8](/img/structure/B2471265.png)

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the spiroketone family and has a unique structure that makes it a promising candidate for research in drug discovery, chemical synthesis, and material science.

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

One study discusses the conversion of plant biomass to furan derivatives, highlighting the significance of such compounds as sustainable alternatives to non-renewable hydrocarbon sources. Derivatives like 5-Hydroxymethylfurfural (HMF) are emphasized for their role in producing polymers, functional materials, and fuels, suggesting a potential application area for 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one in green chemistry and sustainable material synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).

Antimicrobial and Antioxidant Applications

The antimicrobial potential of chitosan, a biopolymer with a unique chemical structure, is reviewed, emphasizing its utility in food and pharmaceutical formulations due to its anti-inflammatory and antimicrobial properties. This suggests that structurally complex molecules like this compound could be explored for similar biomedical applications, especially where antimicrobial and biocompatible materials are desired (Raafat & Sahl, 2009).

Another study on the antioxidant properties of hydroxycinnamic acids (HCAs) discusses the structure-activity relationships that contribute to their antioxidant activity. This review could guide the modification or functionalization of 7-(Hyydroxymethyl)-2-azaspiro[4.4]nonan-3-one for enhancing its antioxidant potential, especially in pharmaceuticals or as dietary supplements (Razzaghi-Asl et al., 2013).

Therapeutic and Pharmaceutical Potential

A review on the pharmacological properties and clinical potential of acyclic nucleoside phosphonate analogues, including their antiviral activity, points to the importance of structural specificity in medicinal chemistry. This suggests that the compound could be a candidate for structural modification and exploration in drug development, especially in the search for new antiviral or antimicrobial agents (Naesens et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 7-(Hydroxymethyl)-2-azaspiro[4Similar compounds, such as 1,3,7-triazaspiro[44]nonane-2,4-dione derivatives, have been found to have antimicrobial activity . They have also been shown to inhibit protein arginine deiminase and act as antagonists of integrin αLβ2 , which plays a crucial role in the delivery of leukocytes to inflammation sites.

Mode of Action

The exact mode of action of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to catalyze the enzymatic transesterification reaction . This suggests that 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

The specific biochemical pathways affected by 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which play a significant role in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .

Result of Action

The molecular and cellular effects of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents . This suggests that this compound may have similar effects.

properties

IUPAC Name |

8-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-5-7-1-2-9(3-7)4-8(12)10-6-9/h7,11H,1-6H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTBAEOAOGMCAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CO)CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2471184.png)

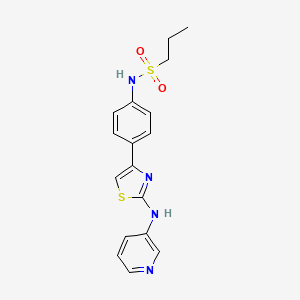

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

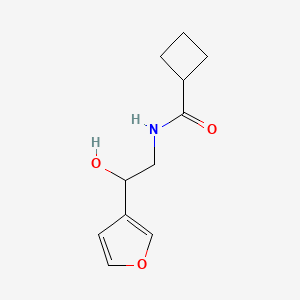

![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)

![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)

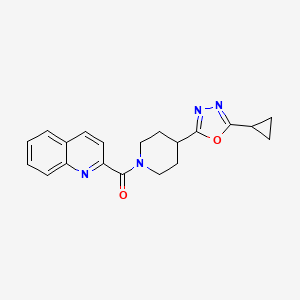

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)